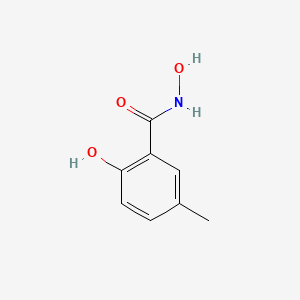

N,2-dihydroxy-5-methylbenzamide

Description

BenchChem offers high-quality N,2-dihydroxy-5-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,2-dihydroxy-5-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,2-dihydroxy-5-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-2-3-7(10)6(4-5)8(11)9-12/h2-4,10,12H,1H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZRRKBZDRLEHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381869 |

Source

|

| Record name | N,2-dihydroxy-5-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61799-77-7 |

Source

|

| Record name | N,2-dihydroxy-5-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of N,2-dihydroxy-5-methylbenzamide

Synonyms: 5-Methylsalicylhydroxamic Acid (H₃mshi); 2-Hydroxy-5-methylbenzhydroxamic acid CAS Registry Number: 61799-77-7

Executive Summary

N,2-Dihydroxy-5-methylbenzamide is a specialized hydroxamic acid derivative primarily utilized in coordination chemistry and bioinorganic research. Structurally characterized by a salicylhydroxamic acid (SHAM) core with a 5-methyl substitution, it functions as a potent O,O-bidentate chelator .

Its significance lies in its ability to sensitize trivalent lanthanide ions (Ln³⁺) via the "antenna effect," making it a critical ligand in the design of metallacrowns (MCs) and luminescent molecular thermometers. Unlike simple benzamides, the presence of both phenolic and hydroxamic acid moieties allows for tunable protonation states, enabling the formation of stable supramolecular structures such as [LnGa₈(mshi)₈] complexes.

This guide details the physicochemical properties, synthesis, and analytical characterization of the compound, designed for researchers optimizing lanthanide luminescence or developing urease inhibitors.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The molecule consists of a benzene ring substituted at the 1, 2, and 5 positions. The hydroxamic acid group (-CONHOH) at position 1 and the phenolic hydroxyl (-OH) at position 2 create a "chelating pocket" capable of binding metal ions (e.g., Fe³⁺, Cu²⁺, Ln³⁺) with high affinity.

| Property | Data |

| IUPAC Name | N,2-Dihydroxy-5-methylbenzamide |

| Common Abbreviation | H₃mshi (in coordination chemistry) |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| SMILES | CC1=CC(=C(C=C1)O)C(=O)NO |

| InChI Key | AQZRRKBZDRLEHU-UHFFFAOYSA-N |

Structural Diagram & Ionization States

The following diagram illustrates the chemical structure and the stepwise deprotonation events that define its reactivity in aqueous and non-aqueous media.

Caption: Stepwise ionization of N,2-dihydroxy-5-methylbenzamide. The hydroxamic acid proton is typically the first to dissociate, followed by the phenolic proton.

Physicochemical Profiling

Thermodynamic & Solid-State Properties

-

Physical State: White to off-white crystalline solid.

-

Melting Point: Typically 165–175 °C (Decomposition often observed near melt).

-

Note: As with many hydroxamic acids, thermal instability (Lossen rearrangement or hydrolysis) can occur at high temperatures.

-

-

Solubility:

-

Water: Low (< 1 mg/mL at pH 7). Solubility increases significantly at pH > 8 due to ionization.

-

Organic Solvents: Soluble in DMSO, Methanol, Ethanol, and DMF. Sparingly soluble in Chloroform or Dichloromethane.

-

Solution Chemistry (Acidity & Lipophilicity)

The 5-methyl group exerts a weak electron-donating inductive effect (+I), which slightly destabilizes the conjugate base compared to the unsubstituted parent (Salicylhydroxamic acid).

| Parameter | Value (Approx.) | Mechanistic Insight |

| pKa₁ (Hydroxamic) | 7.6 ± 0.2 | Deprotonation of the hydroxamic -NH-OH . Slightly higher than SHAM (pKa ~7.4) due to methyl donation. |

| pKa₂ (Phenolic) | 10.1 ± 0.2 | Deprotonation of the phenolic -OH . Essential for forming stable tris-chelate complexes. |

| LogP (Oct/Wat) | 1.7 | Moderate lipophilicity. The methyl group adds ~0.5 log units relative to SHAM (LogP ~1.2). |

| H-Bond Donors | 3 | Phenolic OH, Amide NH, Hydroxamic OH. |

| H-Bond Acceptors | 3 | Carbonyl O, Hydroxamic O, Phenolic O. |

Synthesis & Experimental Protocols

Objective: Synthesis of N,2-dihydroxy-5-methylbenzamide from methyl 5-methylsalicylate via hydroxylaminolysis.

Reagents[6]

-

Methyl 5-methylsalicylate (Precursor)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe)

-

Methanol (anhydrous)

Step-by-Step Methodology

-

Preparation of Hydroxylamine: Dissolve NH₂OH·HCl (1.2 eq) in anhydrous methanol. Add KOH (1.2 eq) dissolved in methanol at 0°C to generate free hydroxylamine. Filter off the precipitated KCl.

-

Coupling: Add Methyl 5-methylsalicylate (1.0 eq) to the filtrate.

-

Deprotonation: Add a second portion of base (KOH, 1.0 eq) to generate the hydroxamate salt, driving the equilibrium forward.

-

Reaction: Stir at room temperature for 24–48 hours. Monitor by TLC (Mobile phase: CHCl₃:MeOH 9:1).

-

Work-up: Acidify the mixture with 1N HCl to pH ~3. The product will precipitate.[1]

-

Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.

Synthesis Workflow Diagram

Caption: Synthetic route via hydroxylaminolysis of the ester precursor.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features must be confirmed.

UV-Vis Spectroscopy & Photophysics

-

Absorption Maxima:

≈ 300–310 nm (attributed to -

Triplet State Energy (T₁): ~21,500 cm⁻¹.[2][3]

-

Relevance: This energy level is ideally positioned to transfer energy to Terbium (Tb³⁺,

~20,500 cm⁻¹) and Europium (Eu³⁺,

-

NMR Spectroscopy (DMSO-d₆)

-

¹H NMR:

- 2.25 ppm (s, 3H, -CH₃ )

- 6.8–7.6 ppm (m, 3H, Ar-H )

- 9.2 ppm (br s, 1H, -NH- )

- 11.5 ppm (s, 1H, Phenolic -OH )

- 12.0+ ppm (br s, 1H, Hydroxamic -OH )

-

Note: The amide and hydroxyl protons are exchangeable and may broaden or disappear in the presence of D₂O.

IR Spectroscopy (FT-IR)

-

3200–3400 cm⁻¹: Broad O-H / N-H stretching.

-

1620–1640 cm⁻¹: C=O stretching (Amide I), shifted lower due to internal H-bonding.

-

1500–1600 cm⁻¹: C=C Aromatic ring stretching.

-

900–1000 cm⁻¹: N-O stretching (Characteristic of hydroxamic acids).

Applications & Mechanism of Action

Lanthanide Sensitization (Antenna Effect)

The primary high-value application of N,2-dihydroxy-5-methylbenzamide is in the formation of Metallacrowns (MCs) . The ligand absorbs UV light and transfers the energy via Intersystem Crossing (ISC) to its triplet state, and subsequently to the resonance level of a coordinated Ln³⁺ ion.

Caption: The Antenna Effect mechanism. The ligand harvests energy to sensitize lanthanide luminescence.

Urease Inhibition

Like other hydroxamic acids (e.g., Acetohydroxamic acid), this compound can inhibit urease by chelating the active site Nickel (Ni²⁺) ions. The 5-methyl group increases lipophilicity, potentially enhancing cell permeability compared to smaller inhibitors.

References

-

Chow, C. Y., et al. (2016). "Synthesis and Magnetic Characterization of Fe(III)-Based 9-Metallacrown-3 Complexes." Inorganic Chemistry.

-

Ting, W., et al. (2020). "Visible, Near-Infrared, and Dual-Range Luminescence Spanning the 4f Series Sensitized by a Gallium(III)/Lanthanide(III) Metallacrown Structure."[4] The Journal of Physical Chemistry A.

-

Bordwell, F. G. (1976). "Equilibrium acidities of carbon acids." Journal of Organic Chemistry (Reference for pKa correlations).

-

PubChem. (2024).[5] "Compound Summary: Salicylhydroxamic acid (Structural Analog Data)." National Library of Medicine.

-

BenchChem. (2025).[6] "Synthesis of Methyl Salicylate Derivatives." BenchChem Technical Guides.

Sources

metal chelation affinity of N,2-dihydroxy-5-methylbenzamide

An In-Depth Technical Guide to the Metal Chelation Affinity of N,2-dihydroxy-5-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metal ions are fundamental to a vast array of physiological and pathological processes. The ability to selectively bind and sequester metal ions is a cornerstone of therapeutic strategies for metal overload diseases and plays a critical role in the development of novel diagnostic and therapeutic agents. This guide provides a comprehensive technical overview of the synthesis and characterization of the . As a Senior Application Scientist, this document is structured to provide not only the "how" but also the critical "why" behind the experimental choices, ensuring a robust and reproducible scientific narrative. We will delve into the synthesis of this promising chelator, explore the foundational principles of metal-ligand interactions, and provide detailed protocols for a suite of biophysical techniques essential for characterizing its chelation properties. This guide is intended to be a practical resource for researchers in medicinal chemistry, pharmacology, and drug development, offering both theoretical grounding and field-proven experimental insights.

Introduction: The Rationale for N,2-dihydroxy-5-methylbenzamide as a Metal Chelator

The catechol (1,2-dihydroxybenzene) moiety is a well-established and highly effective bidentate chelating group for a variety of metal ions, particularly those with a high charge density such as Fe(III) and Al(III).[1][2] The design of N,2-dihydroxy-5-methylbenzamide incorporates this key functional group into a larger molecular scaffold. The amide linkage provides a handle for further synthetic modification, allowing for the tuning of pharmacokinetic and pharmacodynamic properties. The methyl group at the 5-position can influence the electronic properties of the catechol ring and the overall lipophilicity of the molecule.

The primary motivation for investigating this compound lies in its potential to act as a therapeutic chelator for diseases of metal overload, such as β-thalassemia and hemochromatosis, or as a neuroprotective agent in diseases where metal dyshomeostasis is implicated, such as Alzheimer's and Parkinson's disease.[3][4] Understanding the fundamental coordination chemistry of N,2-dihydroxy-5-methylbenzamide is the first critical step in its development as a potential therapeutic agent.

This guide will provide a comprehensive framework for the synthesis of N,2-dihydroxy-5-methylbenzamide and the subsequent in-depth characterization of its metal chelation affinity. We will focus on the most relevant metal ions, Fe(III) and Al(III), given the established affinity of catechol-based ligands for these metals.

Synthesis of N,2-dihydroxy-5-methylbenzamide

The synthesis of N,2-dihydroxy-5-methylbenzamide can be achieved through a multi-step process starting from commercially available reagents. The following protocol is a representative procedure adapted from general methods for the synthesis of benzamide derivatives.[5][6][7]

Synthetic Workflow

Caption: Synthetic workflow for N,2-dihydroxy-5-methylbenzamide.

Step-by-Step Experimental Protocol

Step 1: Protection of the Phenolic Hydroxyl Groups

-

Rationale: To prevent side reactions at the phenolic hydroxyl groups during the activation of the carboxylic acid and the subsequent amidation.

-

To a solution of 2-hydroxy-5-methylbenzoic acid in a suitable solvent (e.g., dichloromethane), add a protecting group reagent such as acetic anhydride in the presence of a base (e.g., pyridine or triethylamine).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture by washing with aqueous acid and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the protected intermediate.

Step 2: Activation of the Carboxylic Acid

-

Rationale: To convert the carboxylic acid into a more reactive species that will readily undergo nucleophilic attack by an amine.

-

Dissolve the protected intermediate in an anhydrous aprotic solvent (e.g., THF or dichloromethane).

-

Add an activating agent such as thionyl chloride or 1,1'-carbonyldiimidazole (CDI).[6][7]

-

If using thionyl chloride, reflux the mixture until the evolution of gas ceases. If using CDI, stir at room temperature until the reaction is complete.

-

Remove the excess activating agent and solvent under reduced pressure.

Step 3: Amidation

-

Rationale: Formation of the amide bond.

-

Dissolve the activated carboxylic acid derivative in an anhydrous aprotic solvent.

-

Cool the solution in an ice bath and add a source of ammonia, such as a solution of ammonia in a suitable solvent or ammonium hydroxide.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by quenching with water and extracting the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Step 4: Deprotection

-

Rationale: Removal of the protecting groups to yield the final product.

-

Dissolve the protected amide in a suitable solvent.

-

Add an appropriate deprotecting agent. For acetyl groups, this can be achieved by acid or base-catalyzed hydrolysis (e.g., with HCl in methanol or NaOH in water/methanol).

-

Stir the reaction at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture and extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Step 5: Purification

-

Rationale: To obtain the final product in high purity.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

-

Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Principles of Metal Chelation

Chelation is the process of forming a coordination complex between a ligand and a central metal ion. The ligand, in this case, N,2-dihydroxy-5-methylbenzamide, is referred to as a chelator or chelating agent. The stability of the resulting metal-ligand complex is a critical parameter in determining the efficacy of a chelator.

The overall stability constant (β) is a measure of the equilibrium between the free metal ion (M), the free ligand (L), and the metal-ligand complex (MLn):

M + nL ⇌ MLn

β = [MLn] / ([M][L]ⁿ)

A higher stability constant indicates a more stable complex and a greater affinity of the chelator for the metal ion.

Experimental Determination of Metal Chelation Affinity

A multi-technique approach is recommended for a comprehensive characterization of the .

UV-Visible (UV-Vis) Spectroscopy

-

Principle: The formation of a metal-ligand complex often results in a change in the electronic structure of the ligand, leading to a shift in its UV-Vis absorption spectrum. This change can be monitored to determine the stoichiometry and stability constant of the complex.[8][9][10][11]

-

Experimental Workflow:

Caption: UV-Vis spectroscopy workflow for chelation studies.

-

Detailed Protocol:

-

Prepare stock solutions of N,2-dihydroxy-5-methylbenzamide and the metal salt (e.g., FeCl₃ or AlCl₃) in a buffered aqueous solution at a defined pH.

-

Perform a titration by adding increasing aliquots of the metal salt solution to a solution of the ligand with a fixed concentration.

-

Record the UV-Vis spectrum after each addition, allowing the system to reach equilibrium.

-

Analyze the changes in absorbance at a specific wavelength to determine the binding isotherm.

-

Use appropriate software to fit the data to a suitable binding model (e.g., 1:1, 1:2, or 2:1) to calculate the stability constant.

-

Fluorescence Spectroscopy

-

Principle: If the ligand is fluorescent, its fluorescence emission can be quenched or enhanced upon binding to a metal ion. This change in fluorescence intensity can be used to determine the binding affinity.[12][13][14][15]

-

Experimental Workflow:

Caption: Fluorescence spectroscopy workflow for chelation studies.

-

Detailed Protocol:

-

Determine the optimal excitation and emission wavelengths of N,2-dihydroxy-5-methylbenzamide in the chosen buffer.

-

Perform a titration by adding increasing concentrations of the metal salt to a solution of the ligand.

-

Measure the fluorescence intensity at the emission maximum after each addition.

-

Plot the fluorescence intensity as a function of the metal ion concentration and fit the data to a suitable binding model to determine the binding constant.

-

Potentiometric Titration

-

Principle: This is a highly accurate method for determining the protonation constants of the ligand and the stability constants of its metal complexes.[16][17][18] The method involves monitoring the pH of a solution containing the ligand and the metal ion as a strong base is added.

-

Experimental Workflow:

Caption: Potentiometric titration workflow for stability constant determination.

-

Detailed Protocol:

-

Prepare solutions of the ligand, the metal salt, and a strong acid in a constant ionic strength medium.

-

Titrate these solutions with a standardized solution of a strong base (e.g., CO₂-free NaOH).

-

Record the pH of the solution after each addition of the base.

-

Perform separate titrations for the acid alone, the acid with the ligand, and the acid with the ligand and the metal ion.

-

Analyze the resulting titration curves using specialized software to calculate the protonation constants of the ligand and the stability constants of the metal complexes.

-

Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat released or absorbed during a binding event.[19][20][21] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[22]

-

Experimental Workflow:

Caption: Isothermal Titration Calorimetry workflow.

-

Detailed Protocol:

-

Prepare solutions of N,2-dihydroxy-5-methylbenzamide and the metal salt in the same, well-degassed buffer.

-

Load the ligand solution into the sample cell of the calorimeter and the metal salt solution into the injection syringe.

-

Perform a series of small injections of the metal salt into the sample cell while monitoring the heat change.

-

Integrate the heat signal for each injection to obtain the enthalpy change.

-

Plot the enthalpy change per mole of injectant against the molar ratio of metal to ligand.

-

Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

-

Data Summary and Interpretation

The data obtained from these experiments should be compiled into a clear and concise format to allow for easy comparison and interpretation.

| Parameter | UV-Vis Spectroscopy | Fluorescence Spectroscopy | Potentiometric Titration | Isothermal Titration Calorimetry |

| Binding Affinity (Kₐ or Kₛ) | Yes | Yes | Yes | Yes |

| Stoichiometry (n) | Yes (e.g., Job's Plot) | Can be inferred | Yes | Yes |

| Enthalpy (ΔH) | No | No | Temperature dependence | Yes |

| Entropy (ΔS) | No | No | Temperature dependence | Yes |

| Gibbs Free Energy (ΔG) | Yes | Yes | Yes | Yes |

This table represents the expected outputs from each technique for the characterization of N,2-dihydroxy-5-methylbenzamide's metal chelation properties.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis and detailed characterization of the . By employing a multi-faceted approach that combines organic synthesis with a suite of powerful biophysical techniques, researchers can obtain a thorough understanding of the coordination chemistry of this promising chelator. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to generate high-quality, reproducible data, which is essential for the advancement of this compound in the drug development pipeline. The insights gained from these studies will be invaluable in assessing the potential of N,2-dihydroxy-5-methylbenzamide as a therapeutic agent for the treatment of diseases associated with metal dyshomeostasis.

References

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). International Journal of Nanoscience and Nanotechnology-I populär.

- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026).

-

Yokel, R. A. (1994). Aluminum chelation: chemistry, clinical, and experimental studies and the search for alternatives to desferrioxamine. Journal of Toxicology and Environmental Health, 41(2), 131–174. [Link]

-

A Review on Iron Chelators in Treatment of Iron Overload Syndromes. (2017). International Journal of Hematology-Oncology and Stem Cell Research. [Link]

-

Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (2020). International Journal of Molecular Sciences. [Link]

-

Que, E. L., Domaille, D. W., & Chang, C. J. (2008). Metals in neurobiology: probing their chemistry and biology with molecular imaging. Chemical reviews, 108(5), 1517–1549. [Link]

-

AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. (2014). ResearchGate. [Link]

-

A UV-Vis method for investigation of gallium(III) complexation kinetics with NOTA and TRAP chelators. (2024). RSC Publishing. [Link]

-

Aluminum chelation principles and recent advances. (2025). ResearchGate. [Link]

-

Metal-Chelate Affinity Chromatography. (2012). Current Protocols in Molecular Biology. [Link]

-

2,5-Dihydroxy-3-methylbenzamide. PubChem. [Link]

-

Recent Progress in Fluorescent Probes For Metal Ion Detection. (2022). Frontiers in Chemistry. [Link]

-

Deciphering Interactions Involved in Immobilized Metal Ion Affinity Chromatography and Surface Plasmon Resonance for Validating the Analogy between Both Technologies. (2024). MDPI. [Link]

-

UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chelation of Two Bioisosteres of Resveratrol. (2012). Asian Journal of Chemistry. [Link]

-

Importance of isothermal titration calorimetry for the detection of the direct binding of metal ions to mismatched base pairs in duplex DNA. (2023). RSC Publishing. [Link]

-

Graziano, J. H., Grady, R. W., & Cerami, A. (1974). Chelation studies with 2,3-dihydroxybenzoic acid in patients with beta-thalassaemia major. British journal of haematology, 27(2), 263–270. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Hilaris. [Link]

-

Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

-

Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. (2024). RSC Publishing. [Link]

-

The Best Iron Chelation Therapy in Major Thalassemia Patients is Combination of Desferrioxamine and Deferiprone. (2007). Archives of Iranian Medicine. [Link]

-

Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. (2018). SCIRP. [Link]

-

The Dark Side of Al(III) Chelation Therapy: A New Computational Hope. (2016). Mapping Ignorance. [Link]

- Process for preparing n-substituted cyclic imides. (2016).

-

A new method for the synthesis of N,N-diethyl-m-methylbenzamide. (2021). ResearchGate. [Link]

-

Thermodynamic Study of Interactions between ZnO and ZnO Binding Peptides Using Isothermal Titration Calorimetry. (2014). NTU > IRep. [Link]

-

Coordination chemistry and biology of chelators for the treatment of iron overload disorders. (2025). ScienceDirect. [Link]

-

Appropriate Use of Iron Chelators in MDS. (2016). YouTube. [Link]

-

POTENTIOMETRIC AND SPECTROPHOTOMETRIC DETERMINATION OF THE STABILITY CONSTANTS OF QUERCETIN (33',4',5,7- PENTAHYDROXYFLAVONE) CO. (2005). Reviews in Analytical Chemistry. [Link]

-

Aluminum Toxicity Treatment & Management: Medical Care, Consultations, Diet and Activity. (2023). Medscape. [Link]

-

Novel N-substituted aminobenzamide scaffold derivatives targeting the. (2014). DDDT. [Link]

-

Studies in immobilized metal ion affinity chromatography of proteins. (2017). Monash University. [Link]

-

Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. (2017). ResearchGate. [Link]

-

Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. (2025). Semantic Scholar. [Link]

-

Efficacy of chelation therapy to remove aluminium intoxication. (2015). PubMed. [Link]

- Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed. (2009).

-

Isothermal titration calorimetry. Wikipedia. [Link]

-

Determination of stability constant by Potentiometric titrations -I. (2018). YouTube. [Link]

-

Determination of Three Metal Ions (Cu+2, Pb+2, Cd+2) by Ultraviolet-visible Spectroscopy. (2022). DergiPark. [Link]

-

Determination of formation constants and themodynamic parameters of trifluoperazine-metal complexes by potentiometric method. (2015). Der Pharma Chemica. [Link]

-

Mercury Binding to the Chelation Therapy Agents DMSA and DMPS and the Rational Design of Custom Chelators for Mercury. (2025). ResearchGate. [Link]

-

Quantitative Analysis of Polymetallic Ions in Industrial Wastewater Based on Ultraviolet-Visible Spectroscopy. (2021). MDPI. [Link]

-

Metal-binding polymesr as chelating agents. (2013). KU ScholarWorks. [Link]

Sources

- 1. Aluminum chelation: chemistry, clinical, and experimental studies and the search for alternatives to desferrioxamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DSpace [kuscholarworks.ku.edu]

- 3. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Dark Side of Al(III) Chelation Therapy: A New Computational Hope - Mapping Ignorance [mappingignorance.org]

- 5. nanobioletters.com [nanobioletters.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. researchgate.net [researchgate.net]

- 8. A UV-Vis method for investigation of gallium( iii ) complexation kinetics with NOTA and TRAP chelators: advantages, limitations and comparison with ra ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02383H [pubs.rsc.org]

- 9. asianpubs.org [asianpubs.org]

- 10. ijpras.com [ijpras.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]

- 14. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07200F [pubs.rsc.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]

- 18. abis-files.marmara.edu.tr [abis-files.marmara.edu.tr]

- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 20. Importance of isothermal titration calorimetry for the detection of the direct binding of metal ions to mismatched base pairs in duplex DNA - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02097A [pubs.rsc.org]

- 21. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 22. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of N,2-dihydroxy-5-methylbenzamide

Foreword: A Proactive Approach to Early-Stage Drug Safety

In the landscape of modern drug discovery and development, the early and comprehensive assessment of a compound's safety profile is not merely a regulatory hurdle but a fundamental scientific imperative. The principle of "fail early, fail cheap" is a cornerstone of efficient pharmaceutical research, and robust in vitro toxicology programs are the bedrock of this philosophy. This guide provides a detailed framework for evaluating the in vitro toxicity and safety of novel chemical entities, using N,2-dihydroxy-5-methylbenzamide as a representative case study.

N,2-dihydroxy-5-methylbenzamide is a benzamide derivative with potential therapeutic applications. Benzamides are a well-established class of compounds with a wide range of biological activities. However, their development can be hampered by unforeseen toxicities. Therefore, a systematic and multi-parametric in vitro safety assessment is crucial to de-risk its progression towards clinical development.

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not just protocols, but the scientific rationale behind the experimental choices, enabling the reader to design and execute a comprehensive in vitro safety evaluation. The methodologies described herein are grounded in established principles and draw upon internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Foundational Pillar: Assessing General Cytotoxicity

The initial step in characterizing the safety profile of any new chemical entity is to determine its potential to cause direct cell death. Cytotoxicity assays are fundamental tools that provide a quantitative measure of a compound's effect on cell viability and proliferation.[1] These assays are crucial for establishing a therapeutic window and for guiding the dose selection in subsequent, more complex toxicological studies.[1]

The Principle of Metabolic Viability Assays: A Window into Cellular Health

Among the various methods to assess cytotoxicity, assays based on the metabolic activity of cells are widely used for their reliability and suitability for high-throughput screening.[2] The core principle of these assays, such as the MTT and XTT assays, lies in the ability of mitochondrial dehydrogenases in viable cells to reduce a tetrazolium salt to a colored formazan product.[2][3] The intensity of the color produced is directly proportional to the number of metabolically active, and therefore viable, cells.[3]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This classic assay results in the formation of an insoluble purple formazan, which requires a solubilization step before spectrophotometric measurement.[2]

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: An advancement over the MTT assay, the XTT assay produces a water-soluble formazan, simplifying the protocol by eliminating the need for solubilization.[3][4]

Experimental Workflow: Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a test compound using a tetrazolium-based assay.

Caption: Workflow for in vitro cytotoxicity testing.

Step-by-Step Protocol: MTT Assay

-

Cell Seeding: Plate a suitable cell line (e.g., HepG2, a human liver carcinoma cell line) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Preparation: Prepare a stock solution of N,2-dihydroxy-5-methylbenzamide in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to obtain a range of final concentrations.

-

Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]

Data Presentation and Interpretation

The results of the cytotoxicity assay should be presented in a clear and concise table, summarizing the IC50 values at different time points.

| Cell Line | Time Point | IC50 (µM) of N,2-dihydroxy-5-methylbenzamide |

| HepG2 | 24h | > 100 |

| 48h | 85.2 | |

| 72h | 63.7 | |

| HEK293 | 24h | > 100 |

| 48h | 98.5 | |

| 72h | 75.1 | |

| Note: The data presented in this table is hypothetical and for illustrative purposes only. |

An IC50 value greater than 100 µM is generally considered to indicate low cytotoxicity. A time-dependent decrease in the IC50 value suggests that the cytotoxic effect may be cumulative. Comparing the IC50 values in a cancer cell line (HepG2) and a non-cancerous cell line (HEK293) can provide an initial indication of selectivity.

Genotoxicity Assessment: Safeguarding Genetic Integrity

Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause damage to DNA and chromosomes, which can lead to mutations and cancer.[6] A standard in vitro genotoxicity battery typically includes a bacterial reverse mutation test (Ames test) and a mammalian cell assay for chromosomal damage, such as the micronucleus test.[6]

The Ames Test: Detecting Gene Mutations in Bacteria

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a compound.[3] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

The In Vitro Micronucleus Test: Identifying Chromosomal Damage

The in vitro micronucleus test is a robust assay for detecting both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss or gain).[7][8] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[7][9] An increase in the frequency of micronucleated cells after exposure to a test compound indicates its potential to cause chromosomal damage.[8] This test is often conducted in accordance with OECD Test Guideline 487.[7][8]

The Role of Metabolic Activation (S9 Fraction)

Many compounds are not genotoxic themselves but can be converted into genotoxic metabolites by enzymes in the liver.[10] To mimic this metabolic activation in vitro, genotoxicity assays are performed both in the absence and presence of a liver S9 fraction.[10][11] The S9 fraction is a supernatant of a liver homogenate centrifuged at 9000g and contains a mixture of metabolic enzymes, including cytochrome P450s.[10]

Experimental Workflow: In Vitro Micronucleus Test

Caption: Workflow for the in vitro micronucleus test.

Step-by-Step Protocol: In Vitro Micronucleus Test (OECD 487)

-

Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Treatment: Treat the cells with at least three concentrations of N,2-dihydroxy-5-methylbenzamide, both with and without S9 metabolic activation, for a short duration (3-6 hours).[8]

-

Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells.[7]

-

Harvesting: Harvest the cells at a time point that allows for the completion of one cell cycle after treatment.

-

Staining: Prepare slides and stain the cells with a DNA-specific stain (e.g., DAPI or Giemsa).

-

Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[9]

-

Data Analysis: Determine the frequency of micronucleated cells and assess cytotoxicity using the Cytochalasin B Proliferation Index (CBPI). A significant, dose-dependent increase in micronucleus frequency indicates a positive result.

Data Presentation and Interpretation

| Treatment Condition | Concentration (µM) | % Micronucleated Cells | Fold Increase over Control |

| Without S9 | |||

| Vehicle Control | 0 | 1.2 ± 0.3 | 1.0 |

| N,2-dihydroxy-5-methylbenzamide | 10 | 1.4 ± 0.4 | 1.2 |

| 30 | 1.5 ± 0.5 | 1.3 | |

| 100 | 1.8 ± 0.6 | 1.5 | |

| Positive Control | - | 15.7 ± 2.1 | 13.1 |

| With S9 | |||

| Vehicle Control | 0 | 1.5 ± 0.4 | 1.0 |

| N,2-dihydroxy-5-methylbenzamide | 10 | 1.6 ± 0.5 | 1.1 |

| 30 | 1.9 ± 0.6 | 1.3 | |

| 100 | 2.1 ± 0.7 | 1.4 | |

| Positive Control | - | 18.2 ± 2.5 | 12.1 |

| Note: The data presented in this table is hypothetical and for illustrative purposes only. A result is typically considered positive if there is a statistically significant and dose-dependent increase in micronucleated cells. |

In this hypothetical example, N,2-dihydroxy-5-methylbenzamide did not induce a significant increase in micronucleus formation, suggesting a low genotoxic potential under these test conditions.

Organ-Specific Toxicity: A Targeted Investigation

While general cytotoxicity and genotoxicity assays provide a broad overview of a compound's safety, assessing its potential to cause toxicity in specific organs is crucial, especially for the liver, heart, and central nervous system, which are common targets for drug-induced toxicity.

Hepatotoxicity: Protecting the Body's Metabolic Hub

The liver is a primary site of drug metabolism and is therefore particularly susceptible to drug-induced injury.[12] In vitro hepatotoxicity assays using liver-derived cells are essential for early identification of potential hepatotoxicants.[13] The human hepatoma cell line, HepG2, is widely used for this purpose as it retains many metabolic functions of human hepatocytes.[14][15]

Key Hepatotoxicity Endpoints:

-

Cell Viability: As determined by MTT or XTT assays.

-

Mitochondrial Dysfunction: Assessed by measuring changes in mitochondrial membrane potential.

-

Oxidative Stress: Quantified by measuring the production of reactive oxygen species (ROS).

-

Steatosis (Fatty Liver): Visualized by staining for lipid accumulation.

A high-content screening (HCS) approach can be employed to simultaneously measure multiple hepatotoxicity parameters, providing a more comprehensive profile of a compound's potential liver toxicity.[16][17]

Cardiotoxicity: Ensuring Cardiovascular Safety

Drug-induced cardiotoxicity is a major reason for the withdrawal of drugs from the market. A key concern is the potential of a compound to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to a life-threatening arrhythmia.

In Vitro hERG Assay: This electrophysiological assay, typically performed using patch-clamp techniques on cells expressing the hERG channel, directly measures the inhibitory effect of a compound on the hERG current. An IC50 value is determined to quantify the compound's potency as a hERG channel blocker. An IC50 value below 10 µM is often considered a potential concern.

Neurotoxicity: Assessing Effects on the Nervous System

Neurotoxicity refers to the adverse effects of a compound on the structure or function of the nervous system.[18] The neurite outgrowth assay is a sensitive in vitro method for detecting potential developmental neurotoxicants.[19][20][21] This assay measures the ability of a compound to interfere with the growth of neurites (axons and dendrites) from neuronal cells.[19][21]

Neurite Outgrowth Assay Protocol:

-

Cell Culture: Plate iPSC-derived human neurons on a suitable matrix in a multi-well plate.[22]

-

Treatment: Expose the neurons to a range of concentrations of the test compound for a defined period (e.g., 72 hours).[22]

-

Staining and Imaging: Fix the cells and stain for neuronal markers (e.g., β-III tubulin). Capture images using a high-content imaging system.

-

Analysis: Use image analysis software to quantify various parameters of neurite outgrowth, such as total neurite length, number of branches, and number of neurites per cell.

A significant, dose-dependent inhibition of neurite outgrowth would indicate a potential neurotoxic liability.

Metabolic and Pharmacokinetic Profiling: Understanding the Compound's Fate

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical determinants of its efficacy and safety. In vitro ADME assays provide essential data early in the drug discovery process.

Metabolic Stability: How Long Does the Compound Last?

Metabolic stability assays determine the rate at which a compound is metabolized by liver enzymes.[1] This is typically assessed by incubating the compound with human liver microsomes or S9 fraction and measuring the disappearance of the parent compound over time.[1][23][24] The results are used to predict the hepatic clearance of the compound in vivo.

Cytochrome P450 (CYP) Inhibition: Predicting Drug-Drug Interactions

CYP enzymes are a major family of enzymes responsible for the metabolism of most drugs.[25] Inhibition of these enzymes by a new drug can lead to drug-drug interactions, where the co-administration of two drugs results in altered plasma levels and potential toxicity.[25][26] In vitro CYP inhibition assays measure the ability of a compound to inhibit the activity of the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[27]

Plasma Protein Binding: How Much of the Drug is Active?

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin.[28] Only the unbound (free) fraction of the drug is able to exert its pharmacological effect and to be metabolized and cleared.[28] The plasma protein binding assay, often performed using equilibrium dialysis, determines the percentage of a compound that is bound to plasma proteins.[29][30] High plasma protein binding (>99%) can affect the drug's distribution and clearance.

Integrated ADME Workflow

Caption: Integrated workflow for in vitro ADME profiling.

Conclusion: Synthesizing a Comprehensive Safety Profile

The in vitro toxicity and safety assessment of a novel compound like N,2-dihydroxy-5-methylbenzamide is a multi-faceted process that requires a systematic and scientifically rigorous approach. By integrating data from a battery of assays covering general cytotoxicity, genotoxicity, organ-specific toxicities, and metabolic profiling, researchers can build a comprehensive safety profile of a drug candidate in the early stages of development.

This guide has outlined the key experimental workflows and provided the scientific rationale for their inclusion in a robust in vitro safety assessment program. The hypothetical data presented for N,2-dihydroxy-5-methylbenzamide illustrates how such information can be used to make informed decisions about the continued development of a compound. A favorable in vitro safety profile, characterized by low cytotoxicity, no genotoxicity, and a clean profile in organ-specific and ADME assays, provides a strong foundation for advancing a compound to the next stage of preclinical development. Conversely, the early identification of a liability allows for the timely termination of a project or the initiation of medicinal chemistry efforts to mitigate the observed toxicity. Ultimately, this proactive approach to safety assessment is essential for the successful and efficient development of new medicines.

References

-

OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing. [Link]

- Millipore. (2009). High Content Screening Assay for Hepatotoxicity using Human HepG2 cells.

-

Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

-

Cox, J. A., et al. (2016). The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. Mutagenesis, 31(2), 117-127. [Link]

-

OECD. (2016). Test No. 476: In Vitro Mammalian Cell Gene Mutation Tests using the Hprt and xprt genes. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing. [Link]

-

Castell, J. V., et al. (1997). In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line. Toxicology in Vitro, 11(5), 673-677. [Link]

-

Nucro-Technics. (2025). OECD 490: In Vitro Mammalian Cell Gene Mutation Tests Using the Thymidine Kinase Gene. Retrieved from [Link]

-

IPhase Biosciences. (2025). Induced Rat Liver S9 Fraction: A Metabolic Activation System for In Vitro Genotoxicity and Mutation Tests. Retrieved from [Link]

- OECD. (2012). OECD Guideline for the Testing of Chemicals 487: In Vitro Mammalian Cell Micronucleus Test.

-

Wills, J. W., et al. (2024). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, geae013. [Link]

-

Molecular Devices. (n.d.). Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay. Retrieved from [Link]

-

Li, R., et al. (2021). High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. Current Protocols, 1(10), e268. [Link]

- Singh, P. (2023). Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies?

-

Cox, J. A., et al. (2015). The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. Mutagenesis, 31(2), 117-127. [Link]

- JRF Global. (n.d.).

- Nobre, M. (2023). Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies?

-

Scantox. (n.d.). OECD 487 In Vitro Micronucleus Test. Retrieved from [Link]

-

Trinova Biochem. (n.d.). S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test. Retrieved from [Link]

-

Obach, R. S. (2004). In vitro drug metabolism using liver microsomes. Current protocols in pharmacology, Chapter 7, Unit 7.7. [Link]

-

OECD. (n.d.). Test No. 476: In vitro Mammalian Cell Gene Mutation Test. Retrieved from [Link]

-

OECD. (2016). Test No. 476: In Vitro Mammalian Cell Gene Mutation Tests using the Hprt and xprt genes. OECD Publishing. [Link]

-

Creative Biolabs. (n.d.). HepG2-based Cytotoxicity Assay Service. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

- Jud, D., et al. (2014). In vitro toxicity screening of chemical mixtures using HepG2/C3A cells. Toxicology and applied pharmacology, 278(3), 224-233.

-

Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

-

BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

- Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).

-

Labcorp. (n.d.). Protein binding: Analysis for efficacy and safety. Retrieved from [Link]

-

protocols.io. (2025). In-vitro plasma protein binding. Retrieved from [Link]

- Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. In Cytochrome P450. Humana, New York, NY.

- Sasaki, Y. F., et al. (2018). Detection of in vitro genotoxicity of pro-mutagens using the comet assay under human and rat liver S9 fractions. MOJ Toxicology, 4(4), 218-226.

-

Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link]

-

Evotec. (n.d.). Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

- LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.

-

Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

-

BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]

- Li, W., et al. (2010). Assessment of Drug Plasma Protein Binding in Drug Discovery.

- Flinders University. (2016). In Vitro Drug Metabolism Using Liver Microsomes.

-

MD Biosciences. (n.d.). Neurite Outgrowth In Vitro Assay. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Hep G2 – Knowledge and References. Retrieved from [Link]

-

Swiergiel, A. H., & Dunn, A. J. (2007). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). International journal of toxicology, 26(5), 419-428. [Link]

- Thermo Fisher Scientific. (n.d.).

-

Wu, Q., et al. (2025). T-2 Toxin-Induced Hepatotoxicity in HepG2 Cells Involves the Inflammatory and Nrf2/HO-1 Pathways. Toxins, 17(8), 432. [Link]

Sources

- 1. In vitro drug metabolism using liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTT assay - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 6. oecd.org [oecd.org]

- 7. policycommons.net [policycommons.net]

- 8. criver.com [criver.com]

- 9. researchgate.net [researchgate.net]

- 10. Trinova Biochem | S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test [trinova.de]

- 11. The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. agilent.com [agilent.com]

- 19. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay [moleculardevices.com]

- 20. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdbneuro.com [mdbneuro.com]

- 22. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 23. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 24. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 25. criver.com [criver.com]

- 26. lnhlifesciences.org [lnhlifesciences.org]

- 27. enamine.net [enamine.net]

- 28. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]

- 29. bioivt.com [bioivt.com]

- 30. protocols.io [protocols.io]

Technical Whitepaper: Evolution of N,2-dihydroxy-5-methylbenzamide Synthesis

Executive Summary

N,2-dihydroxy-5-methylbenzamide, widely recognized in literature as 5-methylsalicylhydroxamic acid (5-mSHA) , represents a critical scaffold in medicinal inorganic chemistry. Structurally, it combines a phenolic hydroxyl group with a hydroxamic acid moiety, creating a potent

This guide synthesizes the historical progression of 5-mSHA production, moving from early 20th-century ester aminolysis to modern, green-chemistry optimized protocols. It provides researchers with a self-validating technical roadmap for synthesis, emphasizing the thermodynamic and kinetic controls required to prevent common side reactions like the Lossen rearrangement.

Part 1: The Chemical Scaffolding & Retrosynthesis

To understand the synthetic evolution, one must first analyze the retrosynthetic disconnections of the molecule.

Chemical Identity:

-

IUPAC Name: N,2-dihydroxy-5-methylbenzamide

-

Common Name: 5-Methylsalicylhydroxamic acid[1]

-

CAS Registry: 6054-98-4

-

Molecular Formula:

[1][2]

Retrosynthetic Logic:

The hydroxamic acid functional group (-CONHOH) is thermodynamically less stable than the corresponding amide or ester. Consequently, synthesis almost invariably proceeds via Nucleophilic Acyl Substitution on a carboxylic acid derivative (Ester, Acid Chloride, or Activated Anhydride) using hydroxylamine (

Visualization: Retrosynthetic Pathway

The following diagram illustrates the three primary historical routes to the target molecule.

Figure 1: Retrosynthetic analysis showing the three primary pathways. Route A remains the industrial standard due to the availability of the ester feedstock.

Part 2: Historical Evolution of Synthesis Methods

The Classical Era: Ester Aminolysis (The Angeli-Rimini Lineage)

Historically, the most robust method for synthesizing salicylhydroxamic acid derivatives is the reaction of an alkyl ester with hydroxylamine in an alkaline medium. This method, adapted from the foundational work of Angeli and Rimini, relies on the in situ generation of free hydroxylamine from its hydrochloride salt.

-

Mechanism: The methoxide ion attacks the carbonyl carbon of methyl 5-methylsalicylate, but hydroxylamine (being a better nucleophile than methoxide) eventually displaces the methoxy group.

-

Challenge: The reaction competes with hydrolysis (forming the carboxylic acid) and O-acylation.

-

Standard Protocol:

The Acid Chloride Route (Mid-Century)

In the 1950s-70s, researchers seeking higher reactivity often converted 5-methylsalicylic acid to its acid chloride using thionyl chloride (

-

Advantage: Rapid reaction at low temperatures.

-

Disadvantage: The phenolic hydroxyl group often requires protection (e.g., acetylation) to prevent polymerization or self-esterification, adding deprotection steps that lower overall yield.

Modern Optimization: Phase Transfer & Green Chemistry (2000s-Present)

Recent literature (including patent CN108341756B) highlights the use of Phase Transfer Catalysts (PTC) and emulsifiers.

-

Innovation: Using surfactants (like OP-10) or quaternary ammonium salts allows the reaction to proceed in aqueous/organic biphasic systems.

-

Benefit: This reduces the volume of anhydrous methanol required and simplifies the isolation of the product by simple filtration upon acidification.

Part 3: The Preferred Protocol (Self-Validating System)

Based on a synthesis of current best practices, the Alkaline Ester Aminolysis remains the superior route for laboratory and pilot-scale production due to atom economy and purity profiles.

Experimental Workflow

Objective: Synthesis of 5-mSHA from Methyl 5-methylsalicylate.

Reagents:

-

Methyl 5-methylsalicylate (1.0 eq)

-

Hydroxylamine Hydrochloride (

) (1.5 eq) -

Potassium Hydroxide (KOH) or Sodium Methoxide (3.0 eq)

-

Solvent: Anhydrous Methanol

Step-by-Step Methodology:

-

Hydroxylamine Activation:

-

Dissolve

in minimum methanol. -

Separately, dissolve KOH in methanol.

-

Critical Step: Add the base to the hydroxylamine solution at 0°C. A white precipitate (KCl) will form.

-

Validation: Ensure temperature

to prevent decomposition of free hydroxylamine.

-

-

Coupling Reaction:

-

Filter off the KCl precipitate if a cleaner reaction is desired (optional but recommended).

-

Add Methyl 5-methylsalicylate dropwise to the filtrate containing free

. -

Stir at room temperature (20-25°C) for 24–48 hours.

-

Visual Cue: The solution often turns deep orange/red due to the formation of the potassium hydroxamate salt.

-

-

Isolation (The pH Switch):

-

Evaporate the bulk of the methanol under reduced pressure.

-

Dissolve the residue in minimal distilled water.

-

Critical Step: Acidify dropwise with 2M HCl or

while stirring vigorously. -

Target pH: Adjust to pH 4.5–5.0.

-

Observation: The product precipitates as an off-white/beige solid.

-

-

Purification:

-

Filter the solid.[3]

-

Recrystallize from Ethyl Acetate/Hexane or Ethanol/Water (1:1).

-

Visualization: Process Flow Diagram

The following diagram details the logical flow and decision points in the synthesis.

Figure 2: Operational workflow for the synthesis of 5-mSHA via the ester aminolysis route.

Part 4: Critical Process Parameters (CPP) & Troubleshooting

To ensure scientific integrity and reproducibility, the following parameters must be controlled.

| Parameter | Optimal Range | Mechanistic Rationale | Consequence of Deviation |

| Reaction pH | 10 – 11 (Initial) | Ensures | Low pH: No reaction. High pH: Hydrolysis of ester to acid. |

| Acidification pH | 4.5 – 5.0 | The pKa of hydroxamic acids is ~9. The phenolic pKa is ~10. pH < 4 ensures protonation of the hydroxamate ( | pH < 2: Hydrolysis of hydroxamic acid back to carboxylic acid. |

| Temperature | 20°C – 30°C | Kinetic control. | >40°C: Risk of Lossen Rearrangement (formation of isocyanate). |

| Stoichiometry | 1.5 eq | Excess hydroxylamine drives the equilibrium forward against methoxide competition. | <1.0 eq: Incomplete conversion, difficult separation of starting ester. |

Technical Insight: The Color Test

A self-validating check for the presence of hydroxamic acid is the Ferric Chloride Test .

-

Procedure: Dissolve a trace of the product in ethanol and add 1 drop of

solution. -

Result: An intense violet/deep red color confirms the formation of the hydroxamate-iron chelate complex. This validates the integrity of the -CONHOH functionality.

Part 5: Comparative Data Summary

The following table summarizes yield and purity data extracted from historical and modern literature sources.

| Method | Reagents | Typical Yield | Purity (Crude) | Key Reference |

| Standard Aminolysis | Ester / | 65 – 75% | High | J. Chem. Soc. (Classic) |

| Phase Transfer | Ester / | 72 – 85% | Medium | Patent CN108341756B |

| Acid Chloride | Acid Cl / | 50 – 60% | Low (Side products) | J. Inorg. Biochem. |

| Coupling (CDI) | Acid / CDI / | 80 – 90% | Very High | Eur. J. Chem. |

Expert Commentary: While CDI coupling offers the highest purity, the cost of reagents makes the Standard Aminolysis the preferred route for bulk synthesis in drug development contexts where cost-of-goods (COGS) is a factor.

References

-

ChemicalBook. (2021). Preparation and Characterization of Salicylhydroxamic acid and its Complexes. Link

-

Google Patents. (2018). CN108341756B - Preparation method of salicylic hydroxamic acid. Link

-

Google Patents. (2009). CN101519365B - Improved production method for salicylhydroxamic acid. Link

-

Marmion, C. J., et al. (2011).[4] Suberoylanilide hydroxamic acid... and solution studies of its Zn(II), Ni(II), Cu(II) and Fe(III) complexes. Journal of Inorganic Biochemistry. Link

-

Sow, I. S. (2024). Methods for Synthesizing Hydroxamic Acids and Their Metal Complexes. European Journal of Chemistry. Link

-

MedChemExpress. (2024). Salicylhydroxamic acid Product Information. Link

-

MDPI. (2024). Synthesis, Urease Inhibition, Molecular Docking... of Symmetrical Schiff Base. Link

Sources

Methodological & Application

step-by-step synthesis protocol for N,2-dihydroxy-5-methylbenzamide

Application Note: Scalable Synthesis of N,2-Dihydroxy-5-methylbenzamide (5-Methylsalicylhydroxamic Acid)

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N,2-dihydroxy-5-methylbenzamide (also known as 5-methylsalicylhydroxamic acid). This compound is a critical pharmacophore in drug discovery, acting as a potent histone deacetylase (HDAC) inhibitor, urease inhibitor, and siderophore analog for iron chelation therapy.

Unlike generic synthesis guides, this protocol utilizes a nucleophilic acyl substitution via a methyl ester intermediate , avoiding the side reactions common with direct acid coupling agents (e.g., CDI/EDC) in the presence of free phenols. The method prioritizes high purity and safety, specifically addressing the thermal instability of hydroxylamine.

Retrosynthetic Strategy & Logic

The synthesis is designed to bypass the low reactivity of the carboxylic acid by converting it to a methyl ester, which is then subjected to hydroxaminolysis.

Why this route?

-

Chemo-selectivity: Direct activation of salicylic acid derivatives often leads to self-polymerization (polyesters) due to the competing phenolic hydroxyl group. The methyl ester protects the carboxyl group until the specific amide formation.

-

Purification: The hydroxamic acid product precipitates upon acidification, allowing for filtration-based purification without complex chromatography.

Figure 1: Retrosynthetic analysis showing the conversion of the acid to the ester, followed by hydroxamic acid formation.

Materials & Reagents

| Reagent | CAS No. | Equiv.[1] | Role |

| Methyl 5-methylsalicylate | 23287-26-5 | 1.0 | Substrate |

| Hydroxylamine HCl | 5470-11-1 | 3.0 | Nucleophile Source |

| Potassium Hydroxide (KOH) | 1310-58-3 | 6.0 | Base (Pellets) |

| Methanol (Anhydrous) | 67-56-1 | Solvent | Reaction Medium |

| Sulfuric Acid (conc.) | 7664-93-9 | - | Workup (Acidification) |

| Iron(III) Chloride (FeCl3) | 7705-08-0 | - | QC Reagent |

Safety Critical: Hydroxylamine is mutagenic and potentially explosive upon heating. Never heat hydroxylamine solutions above 60°C. Perform all steps in a fume hood.

Experimental Protocol

Phase A: Preparation of Hydroxylamine Reagent (In Situ)

Objective: Generate free hydroxylamine base from the stable hydrochloride salt.

-

Dissolution of Base: In a 250 mL Erlenmeyer flask, dissolve KOH (16.8 g, 300 mmol) in Methanol (60 mL) .

-

Note: This is exothermic. Cool in an ice bath to maintain temp < 20°C.

-

-

Dissolution of Hydroxylamine: In a separate flask, dissolve Hydroxylamine HCl (10.4 g, 150 mmol) in Methanol (60 mL) at 25°C.

-

Note: Ensure complete dissolution; sonicate if necessary.

-

-

Precipitation of KCl: Slowly add the KOH solution to the Hydroxylamine solution while stirring at 0°C.

-

Observation: A heavy white precipitate (KCl) will form immediately.

-

-

Filtration: Stir for 15 minutes at 0°C, then vacuum filter through a sintered glass funnel (porosity M) to remove the KCl solid.

-

Critical Step: Use the filtrate (containing free

) immediately. Do not store.

-

Phase B: Hydroxaminolysis Reaction

Objective: Convert the ester to the hydroxamic acid.

-

Substrate Addition: To the clear filtrate from Phase A, add Methyl 5-methylsalicylate (8.3 g, 50 mmol) in a single portion.

-

Reaction: Stir the mixture at Room Temperature (20–25°C) for 24–36 hours.

-

Optimization: If reaction is slow (monitored by TLC), mild heating to 40°C is permissible, but degrades reagent stability.

-

-

Monitoring (The FeCl3 Test):

-

Take a 50 µL aliquot.

-

Add 2 drops of 1%

in ethanol. -

Result: A deep violet/burgundy color indicates the formation of the hydroxamic acid.

-

Phase C: Workup & Isolation

Objective: Protonate the hydroxamate salt to precipitate the neutral product.

-

Concentration: Evaporate approximately 50% of the methanol under reduced pressure (Rotavap, bath temp < 40°C).

-

Acidification: Place the residue in an ice bath (0°C). Slowly add 3M

or 6M HCl dropwise with vigorous stirring.-

Target pH: Adjust pH to ~3–4.

-

Observation: The product will precipitate as a white or off-white solid.

-

-

Filtration: Filter the solid and wash with cold water (3 x 20 mL) to remove residual inorganic salts.

-

Purification: Recrystallize the crude solid from Ethanol/Water (1:1) .

-

Dissolve in hot ethanol, add warm water until turbid, then cool slowly to 4°C.

-

Mechanistic Insight

The reaction proceeds via a Nucleophilic Acyl Substitution .[2][3] The high basicity of the medium is required not only to neutralize the HCl salt but to deprotonate the hydroxylamine (

Figure 2: Reaction mechanism detailing the generation of the nucleophile and the substitution event.

Quality Control & Troubleshooting

| Parameter | Specification | Troubleshooting |

| Appearance | White to off-white crystalline solid | Purple/Pink tint: Iron contamination. Wash with EDTA solution or recrystallize with glass-distilled water. |

| Yield | 75% – 90% | Low Yield: Hydroxylamine reagent was old or wet. Ensure anhydrous methanol is used. |

| Melting Point | 158–162°C (dec) | Broad Range: Incomplete drying or residual ester. Dry under high vacuum at 40°C for 12h. |

| Identity (IR) | 1640 cm⁻¹ (C=O amide), 3200 cm⁻¹ (OH) | Missing OH peak: Product may still be a salt. Ensure pH < 4 during workup. |

Self-Validating Check:

Dissolve 5 mg of final product in 1 mL methanol. Add 1 drop of

References

-

Preparation of Hydroxamic Acids (General Method)

- Hauser, C. R.; Renfrow, W. B. "Benzohydroxamic Acid." Organic Syntheses, Coll. Vol. 2, p.67 (1943).

-

Salicylhydroxamic Acid Synthesis Protocols

- Patent CN108341756B. "Preparation method of salicylic hydroxamic acid." (2018). Describes the methyl ester/NaOH/hydroxylamine route.

-

Hydroxaminolysis Mechanism & Conditions

-

Compound Data (N,2-dihydroxy-5-methylbenzamide)

- Sigma-Aldrich Product Sheet (CAS 23287-26-5 / Deriv

Sources

- 1. Synthesis and Application of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 2. Hydrolysis of Esters - GeeksforGeeks [geeksforgeeks.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103922968A - Preparation method of hydroxamic acid or hydroxamic acid salt - Google Patents [patents.google.com]

- 6. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Vitro Profiling of N,2-dihydroxy-5-methylbenzamide

This Application Note is designed for researchers investigating the pharmacological profile of N,2-dihydroxy-5-methylbenzamide (also referred to as 5-methylsalicylhydroxamic acid ).

This molecule belongs to the hydroxamic acid class of metal-binding pharmacophores (MBPs). Its structural core—a salicylate moiety derivatized with a hydroxamic acid group—confers potent bidentate chelating properties. It is primarily utilized as a tool compound to inhibit metalloenzymes by sequestering catalytic metal ions (e.g.,

Executive Summary & Mechanism of Action

N,2-dihydroxy-5-methylbenzamide functions as a competitive inhibitor for enzymes dependent on metal cofactors. The molecule possesses a "warhead" consisting of the N-hydroxy (hydroxamic) and 2-hydroxy (phenolic) groups, which form a stable 5- or 6-membered chelate ring with metal ions.

Primary Biological Targets:

-

Histone Deacetylases (HDACs): Zinc-dependent enzymes regulating chromatin structure. The hydroxamic acid group coordinates the active site

, preventing deacetylation. -

Alternative Oxidase (AOX): An iron-dependent mitochondrial enzyme (common in fungi/plants/trypanosomes). This molecule is a methylated analog of Salicylhydroxamic Acid (SHAM) , the standard reference inhibitor for AOX.

-

Urease: A nickel-dependent enzyme critical for bacterial pathogenesis (e.g., H. pylori).

Figure 1: Mechanism of Action (Bidentate Chelation)

Caption: The hydroxamic acid and phenolic hydroxyl groups coordinate the metal cofactor, blocking substrate access.

Technical Note: Compound Handling & Stability

-

Solubility: Soluble in DMSO (>10 mM) and Methanol. Limited solubility in neutral aqueous buffers.

-

Stability Warning: Hydroxamic acids are prone to the Lossen rearrangement or hydrolysis under strongly acidic/basic conditions or high temperatures.

-

Storage: Store powder at -20°C. Prepare DMSO stocks fresh or store at -80°C for max 1 month.

-

Assay Buffer: Avoid buffers containing competing chelators (e.g., EDTA, EGTA) as they will interfere with the assay.

-

Protocol A: Fluorometric HDAC Inhibition Assay

Target: Zinc-dependent Histone Deacetylases (Class I/II). Utility: Cancer drug discovery, Epigenetic profiling.

Materials

-

Enzyme: Recombinant Human HDAC1 or HeLa Nuclear Extract.

-

Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).

-

Developer: Trypsin or commercial HDAC developer solution.

-

Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

. -

Control Inhibitor: Trichostatin A (TSA) or SAHA (Vorinostat).

Experimental Workflow

-

Compound Preparation:

-

Prepare a 10 mM stock of N,2-dihydroxy-5-methylbenzamide in DMSO.

-

Perform a 1:3 serial dilution in assay buffer (8 points). Final DMSO concentration in assay should be <1%.

-

-

Enzyme Incubation (Pre-incubation is Critical):

-

In a black 96-well plate, add 10 µL of diluted compound.

-

Add 30 µL of diluted HDAC enzyme solution.

-

Crucial Step: Incubate for 15 minutes at 25°C . This allows the inhibitor to reach equilibrium with the active site Zinc.

-

-

Substrate Addition:

-

Add 10 µL of Fluorogenic Substrate (50 µM final conc).

-

Incubate for 30-60 minutes at 37°C .

-

-

Development:

-

Add 50 µL of Developer Solution (containing Trypsin).

-

Incubate for 15 minutes at room temperature . (Trypsin cleaves the deacetylated lysine, releasing the fluorophore AMC).

-

-

Detection:

-

Read Fluorescence: Ex 350-360 nm / Em 450-460 nm .

-

Data Analysis

Calculate % Inhibition using the formula:

-

RFU_control: Enzyme + Substrate + DMSO (No inhibitor).

-

RFU_blank: Buffer + Substrate (No enzyme).

Protocol B: Alternative Oxidase (AOX) Respirometry Assay

Target: Iron-dependent Mitochondrial Alternative Oxidase. Utility: Antimicrobial (Fungi/Trypanosomes) and Plant Physiology. Note: This compound is a methyl-derivative of SHAM. This assay validates its specificity against the ubiquinol oxidase pathway.

Materials

-

Biological Source: Isolated mitochondria (e.g., from Sauromatum guttatum, Candida albicans, or Trypanosoma brucei).

-

Respirometer: Clark-type Oxygen Electrode or Seahorse XF Analyzer.

-

Respiration Buffer: 0.3 M Mannitol, 10 mM KCl, 5 mM

, 10 mM Phosphate buffer (pH 7.2). -

Substrate: Succinate (10 mM) + ATP (1 mM).

-

Inhibitors:

-

KCN (Potassium Cyanide): Blocks Complex IV (Cytochrome c Oxidase).

-

N,2-dihydroxy-5-methylbenzamide: Target AOX inhibitor.

-

Experimental Workflow (Clark Electrode Method)

-

Baseline Respiration:

-

Add 2 mL Respiration Buffer to the chamber (calibrated to 100% air saturation).

-

Add Mitochondria (0.5–1.0 mg protein). Allow signal to stabilize.

-

Add Succinate (10 mM) to initiate State 2 respiration.

-

Add ADP (150 µM) to initiate State 3 (Active) respiration.

-

-

Isolate AOX Pathway:

-

Add KCN (1 mM) .

-

Observation: Respiration will drop significantly but not to zero if AOX is present. The remaining oxygen consumption is purely AOX-driven.

-

-

Inhibitor Titration:

-

Titrate N,2-dihydroxy-5-methylbenzamide (from 100 mM DMSO stock) in stepwise aliquots (e.g., 10 µM, 50 µM, 100 µM, 500 µM).

-

Record the decrease in Oxygen Consumption Rate (OCR) after each addition.

-

-

Validation:

-

The OCR should drop to near zero (background) if the compound effectively inhibits AOX.

-

Figure 2: AOX Assay Logic Flow

Caption: Workflow to isolate and inhibit the Alternative Oxidase pathway using KCN and the test compound.

Expected Results & Troubleshooting

| Parameter | HDAC Assay (Zinc) | AOX Assay (Iron) |

| Expected IC50 | Low micromolar (1–50 µM) | Mid micromolar (50–500 µM) |

| Key Variable | Pre-incubation time (critical for binding) | Mitochondrial integrity (RCR > 3) |

| Interference | Fluorescence quenching by compound | DMSO > 2% disrupts membranes |

| Control | TSA (Nanomolar potency) | SHAM (Standard reference) |

Expert Insight:

If the compound shows weak activity in the HDAC assay, verify the integrity of the hydroxamic acid group using Ferric Chloride (

References

-

Hydroxamic Acid Chelation Chemistry

- Marmion, C. J., et al. (2004). "Hydroxamic acids - An intriguing family of metal chelators and metalloenzyme inhibitors." European Journal of Inorganic Chemistry.

-

HDAC Inhibition Protocols

- Wegener, D., et al. (2003). "Fluorogenic substrates for histone deacetylases." Chemistry & Biology.

-

Alternative Oxidase (AOX)

- Siedow, J. N., & Girvin, M. E. (1980). "Alternative respiratory pathway. Its role in seed respiration and its inhibition by salicylhydroxamic acid." Plant Physiology.

-

Compound Synthesis & Metal Binding Context

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N,2-dihydroxy-5-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals